molecular formula C14H12N2 B15480774 9-Methylacridin-2-amine CAS No. 25603-36-5

9-Methylacridin-2-amine

Cat. No.: B15480774
CAS No.: 25603-36-5
M. Wt: 208.26 g/mol
InChI Key: DYPFHCYAUIKADU-UHFFFAOYSA-N
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Description

9-Methylacridin-2-amine is a chemical compound of significant interest in scientific research, particularly within the fields of immunology and oncology. As a derivative of the acridine scaffold, it is the subject of investigation for its potential to modulate biological pathways. Research on analogous 9-aminoacridine compounds has highlighted their potential in novel cancer immunotherapy strategies. Certain derivatives in this class have been identified as selective inhibitors of FoxP3, the key transcription factor in regulatory T cells (Tregs) . By downregulating FoxP3, these compounds can abrogate the suppressive function of Tregs, thereby potentially boosting anti-tumor immune responses in model systems . Furthermore, acridone derivatives (closely related to acridines) are being explored as potent and selective inhibitors of specific kinases, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), which is a potential target for cancer and neurological disorders like tauopathies . The structural features of methyl-substituted acridinamines, such as the planarity of the acridine moiety and the position of substituents, are critical for their interaction with biological targets like DNA and proteins . These interactions are a primary focus of ongoing research to develop new therapeutic agents. This product is labeled with the appropriate GHS pictograms and hazard statements. It is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25603-36-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

9-methylacridin-2-amine

InChI

InChI=1S/C14H12N2/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,15H2,1H3

InChI Key

DYPFHCYAUIKADU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=CC=CC=C13)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of acridines is highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Substituents Lipophilicity Solubility Key Applications Reference
9-Methylacridin-2-amine C-2 methyl, C-9 amine Moderate Low (neutral pH) DNA intercalation, enzyme inhibition
9-Aminoacridine C-9 amine Low Moderate Antiseptic, fluorescence probes
6-Chloro-2-methoxyacridin-9-amine C-2 methoxy, C-6 chloro, C-9 amine High Low (hydrochloride salt improves solubility) Anti-prion, neuroprotective
9-(4-Aminophenyl)-2-methylacridin-3-amine C-2 methyl, C-3 amine, C-9 aminophenyl High Moderate (hydrochloride salt) Anticancer, targeted therapies
2-Methoxy-7-methylacridine C-2 methoxy, C-7 methyl Moderate Low Structural studies, fluorescence

Key Observations :

  • Methoxy vs. Methyl : Methoxy groups (e.g., in 6-chloro-2-methoxyacridin-9-amine ) increase electron density via resonance, enhancing DNA binding but reducing metabolic stability compared to methyl groups.
  • Halogen Effects : Chloro substituents (e.g., C-6 in ) boost lipophilicity and may enhance target affinity but introduce steric hindrance.
  • Aminophenyl Derivatives: Compounds like 9-(4-aminophenyl)-2-methylacridin-3-amine show improved solubility in salt forms and dual hydrogen-bonding capacity, making them promising for drug design.

Key Findings :

  • Anti-Tuberculosis Activity : Symmetric acridine-benzothiazole hybrids exhibit superior activity (IC₅₀ < 3 µM) due to enhanced membrane penetration and target binding.
  • Neuroprotection : The chloro-methoxy derivative () shows specific anti-prion activity, likely due to optimized substituent positioning for protein interaction.

Insights :

  • Steric Hindrance : Bulky substituents (e.g., benzyl in ) reduce yields due to hindered coupling reactions.
  • Salt Formation : Hydrochloride salts (e.g., in ) improve solubility but require additional purification steps.

Q & A

Basic: What are the recommended synthetic routes for 9-Methylacridin-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound derivatives typically involves halogenation or substitution reactions on acridine precursors. For example, 6,9-Dichloro-2-methoxyacridine can react with phenol and ammonium carbonate under reflux to yield intermediates like 6-chloro-2-methoxy-acridin-9-ylamine . Optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios. Reaction progress should be monitored via HPLC to track intermediate formation and ensure high purity (>95%) . For methyl-substituted derivatives, chlorination of 2-methylacridine using PCl₅ or SOCl₂ under anhydrous conditions is common, followed by amination .

Key Parameters for Optimization:

ParameterRange/Considerations
Temperature80–120°C (reflux)
SolventPolar aprotic (e.g., DMF, DMSO)
Reaction Time12–24 hours
PurificationColumn chromatography (silica gel, hexane/EtOAc)

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer:
Structural elucidation requires a combination of spectral and chromatographic methods:

  • ¹H/¹³C NMR : To confirm substitution patterns and methyl/acridine ring interactions. For example, methoxy groups in 6-chloro-2-methoxyacridine derivatives show singlet peaks at δ 3.8–4.0 ppm .
  • HPLC : To assess purity (>98%) and resolve byproducts from incomplete substitution reactions .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • UV-Vis Spectroscopy : To study electronic transitions in the acridine core (λmax ~350–400 nm) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in enzyme inhibition studies?

Answer:
Density Functional Theory (DFT) calculations can model interactions between this compound and biological targets, such as cholinesterase enzymes. For example:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions on the acridine ring for binding site analysis .
  • Binding Energy Calculations : Compare ΔG values for ligand-enzyme complexes to prioritize derivatives for synthesis .
  • Reactivity Descriptors : Fukui indices predict sites prone to electrophilic attack, aiding in functionalization strategies .

Case Study:
DFT analysis of 6,7-dimethoxyacridine derivatives revealed that methylation at position 9 enhances steric hindrance, reducing binding to acetylcholinesterase active sites .

Advanced: How should researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

Answer:
Contradictions often arise from impurities, stereochemical variations, or assay conditions. A systematic approach includes:

Replicate Experiments : Confirm results under standardized conditions (e.g., pH 7.4 for enzyme assays) .

Cross-Validation : Compare NMR/HPLC data with synthetic intermediates to trace contamination sources .

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of bioactivity differences (e.g., IC₅₀ values) .

Crystallography : Resolve structural ambiguities via X-ray diffraction of single crystals .

Example:
Discrepancies in reported IC₅₀ values for acridine-based cholinesterase inhibitors were resolved by standardizing substrate concentrations and incubation times across labs .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:
This compound is studied for:

  • Enzyme Inhibition : Targeting acetylcholinesterase (AChE) in neurodegenerative disease models .
  • DNA Intercalation : Modulating topoisomerase activity in anticancer research .
  • Fluorescent Probes : Leveraging acridine’s inherent fluorescence for cellular imaging .

Methodological Note:
Bioactivity assays require negative controls (e.g., donepezil for AChE) and dose-response curves (10⁻⁹–10⁻⁴ M) to quantify efficacy .

Advanced: How can researchers design experiments to study the degradation pathways of this compound under oxidative conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and monitor degradation via LC-MS .
  • Product Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace cleavage products .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to estimate degradation half-lives (t₁/₂) .

Data Interpretation Tip:
Unexpected products (e.g., nitroso derivatives) may indicate nitrosamine formation, requiring mitigation strategies per EMA guidelines .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) .
  • Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

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